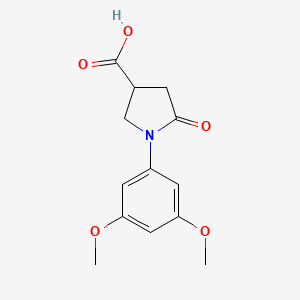

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid group

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-10-4-9(5-11(6-10)19-2)14-7-8(13(16)17)3-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIVMKPIFBEDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

Introduction of the 3,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the 3,5-dimethoxybenzoyl chloride reacts with the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against Gram-positive bacteria and fungi. The structure-dependent antimicrobial activity was evaluated using various multidrug-resistant pathogens. For instance:

- Activity Against Pathogens : Compounds derived from 1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited varying degrees of efficacy against strains harboring resistance determinants. Notably, derivatives with halogen substitutions showed enhanced activity against Staphylococcus aureus and other clinically relevant pathogens .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 64 | C. difficile |

| Compound C | >128 | Non-resistant strains |

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on non-small cell lung adenocarcinoma (A549 cells). In vitro studies indicated that:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects, with viability reductions ranging from 16.5% to 101% depending on the specific derivative and concentration used . For example:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Compound A | 63.4 | <0.05 |

| Compound B | 21.2 | <0.001 |

| Compound C | 38.3 | <0.001 |

These results suggest that structural modifications can lead to enhanced anticancer activity.

Study on Antimicrobial Resistance

A comprehensive study assessed the antimicrobial efficacy of various derivatives against drug-resistant strains of bacteria and fungi. The findings underscored the urgent need for new antimicrobial agents due to rising resistance levels in clinical settings . The study employed methods such as broth microdilution to determine minimum inhibitory concentrations (MICs) for multiple compounds derived from the parent structure.

Evaluation of Anticancer Activity

Another notable investigation focused on the anticancer potential of this compound using A549 cell lines as a model for lung cancer. The study compared the efficacy of the compound against standard chemotherapeutic agents like cisplatin, revealing that certain derivatives could rival established treatments in terms of cytotoxicity .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

3,5-Dimethoxyphenylacetic acid: This compound shares the 3,5-dimethoxyphenyl group but differs in the rest of the structure.

3,4-Dimethoxyphenethylamine: This compound is structurally similar but contains an ethylamine group instead of the pyrrolidine ring.

2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: This compound contains a similar aromatic ring but has different functional groups and a thiazolidinone ring.

Biological Activity

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-90-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.

- Molecular Formula : C₁₃H₁₅NO₅

- Molecular Weight : 265.26 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a carboxylic acid and a dimethoxyphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound significantly reduces cell viability. At a concentration of 100 µM, it decreased viability to approximately 63.4%, indicating notable cytotoxic effects compared to untreated controls (p < 0.05) .

- Structure-Activity Relationship : The presence of the dimethoxy substitution on the phenyl ring appears to enhance anticancer activity. In comparative studies, derivatives with additional halogen substitutions exhibited even greater cytotoxicity, suggesting that structural modifications can optimize efficacy .

- Mechanism of Action : The compound's mechanism may involve induction of apoptosis or cell cycle arrest, although further studies are required to elucidate specific pathways involved in its anticancer effects.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Pathogen Testing : The compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated limited antimicrobial activity with minimum inhibitory concentrations (MICs) exceeding 128 µg/mL for most tested pathogens .

- Potential for Development : Despite its limited direct antimicrobial activity, derivatives of this compound may serve as scaffolds for developing new antimicrobial agents targeting resistant strains .

Case Studies

Several case studies have explored the biological activity of related compounds within the oxopyrrolidine class:

- Study on Derivatives : A study focused on various oxopyrrolidine derivatives demonstrated that modifications could lead to enhanced anticancer properties while maintaining low toxicity towards non-cancerous cells .

- Nrf2 Activation : Another investigation revealed that certain derivatives activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress, suggesting potential therapeutic applications in oxidative-stress-related diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates characterized?

- The compound is typically synthesized via cyclization reactions involving substituted phenyl rings and pyrrolidine precursors. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting substituted phenylhydrazines with γ-keto acids, followed by oxidation using H₂O₂/HCl systems to form the pyrrolidone ring . Key intermediates (e.g., esters, hydrazides) are characterized via IR spectroscopy (e.g., νmax for carbonyl groups at 1650–1740 cm⁻¹), NMR (¹H/¹³C), and HRMS to confirm regiochemistry and purity .

Q. What analytical techniques are essential for structural elucidation of this compound and its derivatives?

- X-ray crystallography resolves absolute configurations, as demonstrated for 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide .

- Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies substituent positions and confirms stereochemistry. For example, methyl ester derivatives show distinct carbonyl signals at δ 170–175 ppm in ¹³C NMR .

- High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₇H₁₈ClN₃O₄S requires m/z 396.0725) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine powders .

- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize the design of 5-oxopyrrolidine-3-carboxylic acid derivatives for targeted bioactivity?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced radical scavenging due to increased electrophilicity .

- Molecular docking: Screens binding affinities to biological targets (e.g., PYCR1 enzyme, implicated in cancer metabolism) .

Q. How do structural modifications (e.g., substituent position, halogenation) influence the compound’s antimicrobial and anticancer activity?

- Chlorination at the phenyl ring (e.g., 3,5-dichloro substitution) enhances antimicrobial potency against multidrug-resistant Staphylococcus aureus (MIC = 8 µg/mL) by improving membrane permeability .

- Hydroxyl groups at position 2 of the phenyl ring increase antioxidant activity (e.g., DPPH scavenging IC₅₀ = 12 µM) by stabilizing radical intermediates via hydrogen bonding .

Q. What methodologies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Standardized assays: Use identical DPPH radical scavenging protocols (e.g., 100 µM DPPH in ethanol, 30-min incubation) to minimize variability .

- Dose-response validation: Repeat experiments with ≥3 biological replicates and apply statistical tests (e.g., two-way ANOVA) to confirm significance (p < 0.05) .

Q. How are structure-activity relationships (SARs) established for pyrrolidine derivatives in drug discovery?

- Pharmacophore mapping: Identify critical moieties (e.g., 5-oxopyrrolidine core, carboxylic acid group) for binding to enzymes like PYCR1 .

- Comparative SAR tables: Tabulate substituent effects on bioactivity (Table 1).

Table 1: SAR of Key Derivatives

Methodological Guidelines

- Synthetic reproducibility: Document reaction parameters (e.g., temperature, solvent polarity) to ensure consistency .

- Data transparency: Publish raw spectral data (¹H/¹³C NMR, HRMS) in supplementary materials for peer validation .

- Ethical reporting: Disclose conflicts of interest and funding sources to maintain academic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.